REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C=O>>[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[O:15].[C:9]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,3.4.5|
|
Name
|
resorcinol phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1.C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Type
|
CUSTOM
|
Details
|
After said stirring the glue
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The formaldehyde (HCHO) concentration above said surface
|
Type
|
FILTRATION
|
Details
|
filter with acetonitrile
|
Type
|
FILTRATION
|
Details
|
filter with a flow of 0.98 liters/minute
|
Type
|
CUSTOM
|
Details
|
The results of the analysis
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1.C=O.C1(=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |